Temsirolimus-d3-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Temsirolimus-d3-1 is a deuterated form of temsirolimus, an ester derivative of sirolimus. Temsirolimus is known for its ability to inhibit the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival. This compound has been widely studied for its anti-cancer properties and is used in the treatment of renal cell carcinoma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Temsirolimus-d3-1 can be synthesized through a series of chemical reactions starting from sirolimus. The synthesis involves the acylation of sirolimus at the C42 hydroxyl group using specific acyl donors. One method employs lipase-catalyzed regioselective acylation with environmentally friendly acyl donors . The reaction conditions are optimized to achieve high yield and purity, with reaction temperatures around 50°C and the use of solvents like methyl tert-butyl ether .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is designed to be economical and environmentally friendly, avoiding the use of hazardous reagents and employing green catalysts . The production process ensures high yield and minimal impurities, making it suitable for large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
Temsirolimus-d3-1 undergoes various chemical reactions, including:
Oxidation: Catalyzed by liver enzymes, leading to the formation of metabolites.
Reduction: Involves the reduction of specific functional groups under controlled conditions.
Substitution: Reactions where specific atoms or groups in the molecule are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like 4-(dimethylamino)-pyridine (DMAP) . The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include various metabolites of this compound, such as sirolimus and its derivatives . These products retain the biological activity of the parent compound and are studied for their therapeutic potential.
Wissenschaftliche Forschungsanwendungen
Temsirolimus-d3-1 has a wide range of scientific research applications:
Biology: Studied for its effects on cell growth, proliferation, and survival, particularly in cancer cells.
Medicine: Used in the treatment of renal cell carcinoma and other types of tumors.
Wirkmechanismus
Temsirolimus-d3-1 exerts its effects by inhibiting the mTOR pathway. It binds to an intracellular protein (FKBP-12), forming a complex that inhibits mTOR activity . This inhibition leads to a G1 growth arrest in treated tumor cells and reduces the synthesis of proteins involved in cell cycle progression and angiogenesis . The compound also affects the PI3 kinase/AKT pathway, leading to decreased levels of hypoxia-inducible factors and vascular endothelial growth factor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sirolimus (Rapamycin): The parent compound of temsirolimus, known for its immunosuppressive and anti-cancer properties.
Everolimus: Another derivative of sirolimus, used in the treatment of various cancers and as an immunosuppressant.
Ridaforolimus: A similar mTOR inhibitor with applications in cancer therapy.
Uniqueness of Temsirolimus-d3-1
This compound is unique due to its deuterated form, which provides enhanced stability and pharmacokinetic properties compared to its non-deuterated counterpart . This makes it a valuable tool in scientific research and therapeutic applications, offering improved efficacy and reduced side effects.
Eigenschaften
Molekularformel |
C56H87NO16 |
---|---|
Molekulargewicht |
1033.3 g/mol |
IUPAC-Name |
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-(trideuteriomethoxy)cyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12+,17-13+,34-18+,38-26+/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1/i10D3 |
InChI-Schlüssel |
CBPNZQVSJQDFBE-VAVIXJGJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])O[C@@H]1C[C@@H](CC[C@H]1OC(=O)C(C)(CO)CO)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C(/[C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)\C)C)C)OC)O)\C)C |
Kanonische SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.